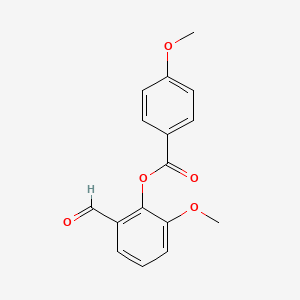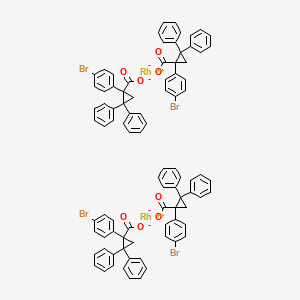![molecular formula C17H12N4O3 B12500702 Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate](/img/structure/B12500702.png)
Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with phenyl isocyanate to form an intermediate, which then undergoes cyclization with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Applications De Recherche Scientifique
Methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit the activity of kinases involved in cell signaling, leading to reduced proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents.
Quinazoline Derivatives: Compounds with quinazoline cores but lacking the triazole ring.
Uniqueness
Methyl 5-oxo-3-phenyl-4H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C17H12N4O3 |
|---|---|
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
methyl 5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C17H12N4O3/c1-24-17(23)11-7-8-12-13(9-11)21-15(18-16(12)22)14(19-20-21)10-5-3-2-4-6-10/h2-9,20H,1H3 |
Clé InChI |
LBVGTUHTORGFQM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(12,12-dimethyl-8-oxo-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetonitrile](/img/structure/B12500625.png)



![3-[(2-Iodophenyl)carbamoyl]-2-[(4-methoxyphenyl)methyl]propanoic acid](/img/structure/B12500646.png)


![5,6-dimethyl-3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12500668.png)
![Ethyl 3-benzyl-4-oxoimidazo[4,3-D][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B12500679.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide](/img/structure/B12500681.png)
![6-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B12500701.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12500706.png)
![4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12500710.png)
![Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500712.png)
